molecular formula C9H13NOS B3836111 4-(Furan-3-ylmethyl)thiomorpholine

4-(Furan-3-ylmethyl)thiomorpholine

Cat. No.: B3836111
M. Wt: 183.27 g/mol
InChI Key: NBDUCJMICJQMQJ-UHFFFAOYSA-N
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Description

4-(Furan-3-ylmethyl)thiomorpholine is a heterocyclic organic compound that features a thiomorpholine ring substituted with a furan ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a furan derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with a furan-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the furan ring or the thiomorpholine ring.

    Substitution: The furan ring can undergo electrophilic substitution reactions, while the thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated furan derivatives and bases like sodium hydride or potassium carbonate are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced furan derivatives and modified thiomorpholine rings.

    Substitution: Various substituted furan and thiomorpholine derivatives.

Scientific Research Applications

4-(Furan-3-ylmethyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Furan-3-ylmethyl)thiomorpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, while the thiomorpholine ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A simpler analog without the furan ring.

    Morpholine: Similar structure but with an oxygen atom instead of sulfur.

    Piperidine: Lacks the sulfur atom and the furan ring.

Uniqueness

4-(Furan-3-ylmethyl)thiomorpholine is unique due to the presence of both the furan and thiomorpholine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(furan-3-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-4-11-8-9(1)7-10-2-5-12-6-3-10/h1,4,8H,2-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDUCJMICJQMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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